Acid-PEG25-NHS ester
Description
Acid-PEG25-NHS ester (CAS: 1643594-31-3) is a polyethylene glycol (PEG)-based heterobifunctional linker widely employed in proteolysis-targeting chimeras (PROTACs). Its structure comprises a 25-unit PEG spacer, an N-hydroxysuccinimide (NHS) ester at one terminus for amine conjugation, and a carboxylic acid (-COOH) group at the other for further functionalization. This compound enables selective protein degradation by bridging a target protein ligand and an E3 ubiquitin ligase recruiter, leveraging the ubiquitin-proteasome system .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKTNJHWDTIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H109NO31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Mono-Protected PEG Diacid
The starting material, HOOC-PEG₂₅-OtBu (tert-butyl-protected PEG diacid), is synthesized via controlled polymerization or modification of commercially available PEG diols. The tert-butyl group protects one carboxylate, ensuring selective reactivity during subsequent steps.
NHS Ester Activation
The free carboxylic acid on the PEG chain is activated using carbodiimide chemistry. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF) facilitates the conversion of the carboxylate to an NHS ester:
Reaction conditions include stirring at room temperature (RT) for 2–4 hours under inert atmosphere to minimize hydrolysis.
Deprotection of tert-Butyl Group
The tert-butyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the final product, NHS-PEG₂₅-COOH (this compound):
Purification Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude product is purified via RP-HPLC using a C18 column and a gradient of acetonitrile in water. This step removes unreacted NHS, EDC urea byproducts, and partially hydrolyzed esters.
Tangential Flow Ultrafiltration
Post-HPLC, the product is desalted and concentrated using tangential flow ultrafiltration with a 3 kDa molecular weight cutoff membrane. This method retains the PEG conjugate while eliminating small-molecule impurities.
Lyophilization
The purified solution is lyophilized to obtain a stable, hygroscopic powder. Storage at -20°C under inert atmosphere prevents hydrolysis of the NHS ester.
Conjugation Strategies
NHS Ester Reactivity
The NHS ester reacts with primary amines (e.g., lysine residues on proteins) at pH 7.2–8.5 , forming stable amide bonds. Competing hydrolysis is minimized by maintaining low temperatures (0–4°C) and short reaction times (30 minutes–2 hours).
Carboxylic Acid Activation
The free carboxylic acid is conjugated to amines via EDC or HATU-mediated coupling. For example, in antibody-drug conjugate (ADC) synthesis:
Quality Control and Characterization
Analytical Methods
Stability Assessment
Hydrolysis kinetics of the NHS ester are monitored at varying pH levels. At pH 7.0 , the half-life is 4–5 hours, decreasing to 10 minutes at pH 8.6 .
Applications in Bioconjugation
Protein-Polymer Conjugates
This compound enhances pharmacokinetics of therapeutic proteins (e.g., interferon-α) by reducing renal clearance and immunogenicity.
Nanoparticle Functionalization
The carboxylic acid group anchors PEG chains to iron oxide nanoparticles, while the NHS ester conjugates targeting ligands (e.g., antibodies).
Challenges and Optimization
Selective Activation
Ensuring mono-functionalization requires precise stoichiometry of EDC/NHS (1:1.2 molar ratio) and short reaction times to prevent di-NHS ester formation.
Chemical Reactions Analysis
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines (e.g., ε-amines of lysine residues in proteins) under slightly alkaline conditions (pH 7.0–9.0) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct .
Key Reaction Parameters
-
Hydrolysis Competition : NHS esters hydrolyze in aqueous media, with a half-life of 4–5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C) .
-
Solvent Compatibility : For storage, anhydrous DMSO/DMF is recommended to minimize hydrolysis .
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid undergoes activation via carbodiimide (e.g., EDC, DCC) or uronium-based reagents (e.g., HATU) to form an active ester, which subsequently reacts with primary or secondary amines to form stable amide bonds .
Comparison of Coupling Agents
-
Sequential Conjugation : The carboxylic acid can be modified post-NHS ester reaction, enabling multi-step bioconjugation .
-
Solubility Enhancement : The PEG spacer prevents aggregation, improving reaction kinetics in aqueous solutions .
Orthogonal Reactivity for Complex Conjugates
The dual functionality allows for:
-
Interprotein Crosslinking : NHS ester targets surface-exposed lysines, while the carboxylic acid links to another amine-containing molecule .
-
Charge Modification : The unreacted carboxylic acid can serve as a pH-dependent charge modulator in supramolecular assemblies .
Case Study: Protein-Polymer Conjugation
-
NHS Ester Reaction : Conjugate this compound to a lysine residue on an antibody (pH 7.2, 2 hours, 4°C) .
-
Carboxylic Acid Activation : Treat with EDC/NHS to activate the terminal COOH group .
-
Amine Coupling : React with a peptide’s N-terminus (pH 5.5–6.5, 1 hour) .
Stability and Storage Considerations
This compound’s versatility stems from its PEG-enhanced solubility, orthogonal reactivity, and compatibility with diverse bioconjugation workflows. By optimizing pH, temperature, and coupling agents, researchers can achieve high-yield modifications for applications in drug delivery, diagnostics, and materials science .
Scientific Research Applications
Key Applications
-
Protein Labeling and Modification
- Acid-PEG25-NHS ester is extensively used for labeling proteins and peptides. The NHS group reacts rapidly with primary amine groups at the N-terminus or lysine residues, facilitating the attachment of fluorescent tags or other functional moieties. This application is crucial for tracking proteins in cellular studies and assays .
- Antibody-Drug Conjugates (ADCs)
- Immunoassays
- Bioconjugation for Gene Delivery
Data Tables
| Crosslinker | Reactivity | Application Area |
|---|---|---|
| This compound | Amine-reactive | Protein labeling |
| Sulfo-SMCC | Amine + Thiol-reactive | Antibody conjugation |
| DSG | Amine-reactive | Protein interaction studies |
Case Studies
-
Case Study: Development of an ADC
- In a study aimed at creating an ADC targeting breast cancer cells, researchers utilized this compound to conjugate a chemotherapeutic agent to a monoclonal antibody. The resulting ADC demonstrated improved solubility and targeted delivery, significantly enhancing cytotoxic effects on cancer cells while minimizing systemic toxicity .
- Case Study: Protein Labeling for Cellular Imaging
-
Case Study: Enhancing Gene Delivery
- Research focused on improving gene delivery systems incorporated this compound to modify plasmids with targeting ligands. The modified plasmids exhibited increased uptake in target cells compared to unmodified controls, showcasing the efficacy of bioconjugation strategies in gene therapy applications .
Mechanism of Action
The mechanism of action of Acid-PEG25-NHS ester involves the formation of a stable amide bond between the NHS ester and a primary amine. The NHS ester is highly reactive towards primary amines, allowing for efficient conjugation under mild conditions. This reaction is facilitated by the presence of a coupling agent, which activates the carboxylic acid group and promotes the formation of the amide bond .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₅₈H₁₀₉NO₃₁
- Molecular Weight : 1316.49 g/mol
- Density : 1.31 g/cm³
- Solubility : Water and organic solvents (e.g., DMSO, DMF) .
- Storage : Stable at -20°C (powder) or -80°C (in solution) .
Comparative Analysis with Similar Compounds
Bis-PEG25-NHS Ester
Bis-PEG25-NHS ester (CAS: 2221948-96-3) is a homobifunctional PEG derivative containing two NHS ester groups , enabling simultaneous conjugation of two amine-containing molecules (e.g., proteins, peptides).
Key Properties :
Comparison with Acid-PEG25-NHS Ester :
Acid-PEG13-NHS Ester
Acid-PEG13-NHS ester (CAS: 1807537-34-3) features a shorter PEG chain (13 units), altering solubility and steric properties.
Key Properties :
Comparison with this compound :
7-AMCA NHS Ester
7-AMCA NHS ester (CAS: 113721-87-2) is a fluorescent labeling reagent with an NHS group for amine conjugation and a coumarin-derived fluorophore.
Key Properties :
Comparison with this compound :
Azido-PEG4-NHS Ester
Azido-PEG4-NHS ester (CAS: 944251-24-5) combines an NHS ester for amine conjugation and an azide group for click chemistry (e.g., with DBCO).
Key Properties :
Comparison with this compound :
| Parameter | This compound | Azido-PEG4-NHS Ester |
|---|---|---|
| Functionality | NHS + Carboxylic Acid | NHS + Azide |
| PEG Length | 25 units | 4 units |
| Application | PROTACs | Click chemistry-based assays |
| Key Reference |
Biological Activity
Acid-PEG25-NHS ester is a prominent compound in bioconjugation chemistry, particularly due to its application in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and its role as an amine-reactive crosslinker. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester. The structural formula is represented as:
The hydrophilic nature of PEG enhances the solubility of this compound in aqueous environments, making it suitable for various biological applications.
The NHS ester group reacts with primary amines (-NH2) under physiological conditions, forming stable amide bonds. This reaction is crucial for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. The general reaction scheme can be summarized as follows:
- Activation : The NHS ester activates the carboxylic acid for nucleophilic attack by primary amines.
- Conjugation : The primary amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) .
Biological Applications
This compound has several notable applications in biological research:
- PROTAC Synthesis : It serves as a linker in the design of PROTACs, which are innovative therapeutic agents that induce targeted protein degradation .
- Protein Labeling : The compound is widely used to label proteins for various assays, including western blotting and flow cytometry.
- Crosslinking Studies : It facilitates the study of protein-protein interactions by crosslinking target proteins in complex biological systems .
Table 1: Summary of Biological Activities and Applications
Case Study: PROTACs Targeting Oncogenic Proteins
Recent studies have demonstrated the efficacy of this compound in developing PROTACs aimed at degrading oncogenic proteins such as BRD4. By linking a ligand that binds to BRD4 with an E3 ligase recruiter through this compound, researchers have achieved selective degradation of BRD4 in cancer cell lines, leading to reduced cell proliferation .
Q & A
Basic Research Questions
Q. What is the molecular structure and key functional groups of Acid-PEG25-NHS ester, and how do they influence its reactivity in bioconjugation?
- This compound consists of a 25-unit polyethylene glycol (PEG) chain, a carboxylic acid group, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds at pH 7–9, while the carboxylic acid allows further functionalization (e.g., coupling to other ligands via EDC/NHS chemistry) .
- Methodological Tip : Optimize reaction pH (7.5–8.5) and molar ratios (typically 5–20-fold excess of NHS ester to amine groups) to maximize conjugation efficiency. Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted linker .
Q. How should this compound be stored to maintain stability, and what solvent systems are compatible?
- Store the lyophilized powder at -20°C for long-term stability. For in-solution use, prepare fresh aliquots in anhydrous DMSO or DMF and store at -80°C for ≤1 year. Avoid aqueous buffers during storage to prevent hydrolysis of the NHS ester .
- Critical Consideration : Pre-chill solvents to 4°C before dissolving to minimize premature hydrolysis.
Q. What analytical techniques are used to confirm successful conjugation of this compound to target molecules?
- MALDI-TOF Mass Spectrometry : Detects mass shifts corresponding to PEGylation.
- HPLC-SEC : Separates conjugated vs. unmodified biomolecules based on size.
- Fluorescent Labeling : Track conjugates if a fluorescent tag is co-conjugated .
Advanced Research Questions
Q. How does the PEG chain length (e.g., PEG25 vs. shorter/longer PEGs) impact the efficacy of PROTACs synthesized using this compound?
- The 25-unit PEG spacer balances flexibility and steric hindrance, enabling optimal proximity between the E3 ligase ligand and target protein in PROTACs. Shorter PEGs may restrict ternary complex formation, while longer chains reduce cellular uptake efficiency .
- Experimental Design : Compare degradation efficiency (DC50 values) of PROTACs with varying PEG lengths using Western blotting or cellular viability assays .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound conjugates?
- Data Contradiction Analysis :
- Solubility Issues : PEGylation generally enhances aqueous solubility, but aggregation may occur if the conjugated biomolecule is hydrophobic. Use dynamic light scattering (DLS) to assess particle size.
- Stability Variability : Hydrolysis rates depend on buffer composition (e.g., amine-containing buffers quench NHS esters). Validate buffer compatibility via NMR or UV-Vis monitoring of NHS ester degradation .
Q. What strategies mitigate nonspecific binding or off-target effects when using this compound in live-cell imaging or in vivo studies?
- Optimization Approaches :
- Blocking Agents : Pre-treat cells with bovine serum albumin (BSA) or inert PEG derivatives to saturate nonspecific binding sites.
- Dose Titration : Determine the minimum effective concentration to reduce background signal .
Methodological Challenges and Solutions
Q. How can researchers address low conjugation efficiency when coupling this compound to amine-rich proteins?
- Troubleshooting Guide :
- Excess Reactant : Use a 10:1 molar ratio of NHS ester to protein amines.
- pH Adjustment : Ensure reaction pH is 8.0–8.5 to deprotonate lysine residues.
- Competing Hydrolysis : Conduct reactions at 4°C to slow NHS ester degradation .
Q. What are the best practices for integrating this compound into multi-step syntheses (e.g., PROTACs or fluorescent probes)?
- Stepwise Protocol :
Primary Conjugation : Link the NHS ester to the first ligand (e.g., E3 ligase binder).
Carboxylic Acid Activation : Use EDC/sulfo-NHS to couple the acid group to a second ligand (e.g., target protein binder).
Purification : Employ gradient HPLC to isolate the final product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
